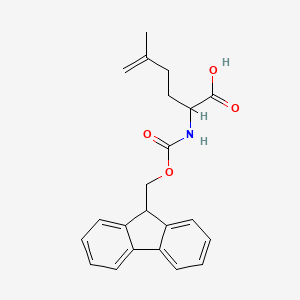

Fmoc-5,6-Dehydrohomoleucine

Description

Evolution of Unnatural Amino Acid Scaffolds in Peptide Chemistry

The field of peptide chemistry has seen a significant evolution from using only the 20 proteinogenic amino acids to the strategic incorporation of a diverse range of unnatural amino acid (UAA) scaffolds. Initially, research focused on simple modifications, such as D-amino acid substitution, to increase resistance to proteolysis. Over time, more complex and functionalized Uaas have been developed. These include α,α-dialkyl glycines, cyclized amino acids, and β-substituted amino acids, many of which are found in naturally occurring peptides. nih.gov

The development of new synthetic methodologies has been a driving force in the expansion of the UAA toolkit. uni-saarland.de Techniques such as chelated enolate chemistry have enabled the highly stereoselective synthesis of complex and highly functionalized amino acids. uni-saarland.de This has allowed for the introduction of side chains with specific functionalities, including those that can participate in cross-coupling reactions or other chemical transformations. uni-saarland.de The ability to create a wide variety of UAA scaffolds has been instrumental in the development of peptidomimetics with tailored properties. nih.gov

The Unique Role of Alkenyl Side Chains in Modulating Peptide Structure and Function

Alkenyl side chains, such as the one present in Fmoc-5,6-Dehydrohomoleucine, play a unique and significant role in modulating the structure and function of peptides. The introduction of a double bond into the side chain can have several profound effects:

Conformational Constraint: The rigid nature of the double bond can restrict the conformational freedom of the peptide backbone. rsc.org This can help to pre-organize the peptide into a specific secondary structure, such as an α-helix or a β-turn, which is often the bioactive conformation. istc.intrsc.org By reducing the entropic penalty of binding to a target, this pre-organization can lead to higher binding affinity and potency. rsc.org

Enhanced Stability: The introduction of constraints can make peptides more resistant to proteolytic degradation. rsc.org For a protease to cleave a peptide bond, the peptide typically needs to unfold and fit into the enzyme's active site. rsc.org The conformational rigidity imparted by alkenyl side chains can hinder this unfolding process.

Chemical Handles for Modification: The double bond in an alkenyl side chain serves as a versatile chemical handle for further modification. istc.int It can participate in a variety of chemical reactions, including:

Ring-Closing Metathesis (RCM): This powerful reaction is used to create "stapled peptides" by forming a covalent hydrocarbon bridge between two alkenyl side chains within the same peptide. rsc.orgpeptide.com This stapling technique is a widely used strategy to lock a peptide into a helical conformation, often leading to increased stability, cell permeability, and biological activity. rsc.orgpeptide.com

Thiol-ene Click Reactions: The alkene can readily react with thiols in the presence of an initiator, allowing for the attachment of various molecules, such as fluorescent dyes, imaging agents, or other functional groups. researchgate.net

Cross-Coupling Reactions: The unsaturated side chain can be further functionalized using metal-catalyzed cross-coupling reactions, enabling the introduction of a wide range of substituents. istc.intuni-saarland.de

Defining this compound as a Strategic Building Block

This compound is a non-canonical amino acid that features a homoleucine side chain with a double bond between the 5th and 6th carbon atoms. The "Fmoc" (9-fluorenylmethyloxycarbonyl) group is a base-labile protecting group on the α-amino group, which is a cornerstone of modern solid-phase peptide synthesis (SPPS). nih.govuci.educsic.es This protecting group allows for the sequential addition of amino acids to a growing peptide chain in a controlled manner. chemimpex.com

The strategic importance of this compound lies in the combination of its structural features:

Unsaturated Side Chain: As discussed, the 5,6-dehydro functionality provides a site for conformational constraint and a handle for further chemical modifications. istc.intrsc.org

Homoleucine Scaffold: The underlying homoleucine structure provides a specific side chain length and hydrophobicity that can be important for molecular recognition and binding to biological targets.

Fmoc Protection: The Fmoc group makes this amino acid directly compatible with the most common and versatile method of peptide synthesis, allowing for its seamless incorporation into a wide variety of peptide sequences. nih.govuci.educsic.es

These features make this compound a valuable building block for the rational design and synthesis of novel peptides with enhanced properties.

Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C22H23NO4 | alphabiopharm.com |

| Molecular Weight | 365.42 g/mol | alphabiopharm.com |

| CAS Number | 1369532-66-0 (for D-form) | chemicalbook.com |

Scope and Significance of Research on Dehydrohomoleucine Derivatives

Research on dehydrohomoleucine and its derivatives is situated at the intersection of synthetic organic chemistry, peptide science, and chemical biology. The significance of this research lies in its potential to generate novel therapeutic agents and research tools.

The incorporation of dehydrohomoleucine and other unsaturated amino acids into peptides has been shown to be a successful strategy for developing stapled peptides that can inhibit challenging protein-protein interactions (PPIs). rsc.org These interactions are often characterized by large, flat binding surfaces that are difficult to target with traditional small molecules. Stapled peptides, with their stabilized helical structures, can effectively mimic one of the binding partners and disrupt the PPI. rsc.org

Furthermore, the ability to functionalize the alkenyl side chain opens up possibilities for creating peptides with novel functionalities. istc.int For example, attaching imaging agents can allow for the visualization of biological processes, while conjugating cytotoxic drugs can lead to targeted cancer therapies.

The study of peptides containing dehydrohomoleucine derivatives also contributes to a more fundamental understanding of how side chain modifications influence peptide structure, stability, and function. This knowledge is crucial for the continued development of more effective and sophisticated peptide-based therapeutics and diagnostics.

Structure

3D Structure

Properties

Molecular Formula |

C22H23NO4 |

|---|---|

Molecular Weight |

365.4 g/mol |

IUPAC Name |

2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-methylhex-5-enoic acid |

InChI |

InChI=1S/C22H23NO4/c1-14(2)11-12-20(21(24)25)23-22(26)27-13-19-17-9-5-3-7-15(17)16-8-4-6-10-18(16)19/h3-10,19-20H,1,11-13H2,2H3,(H,23,26)(H,24,25) |

InChI Key |

SDZXATMFYZCBJY-UHFFFAOYSA-N |

Canonical SMILES |

CC(=C)CCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Origin of Product |

United States |

Integration of Fmoc 5,6 Dehydrohomoleucine in Solid Phase Peptide Synthesis Spps

Optimization of Coupling Efficiencies for Fmoc-5,6-Dehydrohomoleucine in SPPS

The successful incorporation of this compound into a growing peptide chain is highly dependent on the efficiency of the coupling reaction. The steric hindrance and electronic properties of the unsaturated side chain can significantly impact the rate and completeness of peptide bond formation.

The choice of coupling reagent is a critical factor in achieving high yields and purity during the incorporation of sterically hindered or unusual amino acids. creative-peptides.com Carbodiimide-based reagents, such as N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC), are effective but can be associated with racemization, particularly when used with additives like 1-hydroxybenzotriazole (B26582) (HOBt). bachem.comamericanpeptidesociety.org

More advanced coupling reagents, often based on phosphonium (B103445) or aminium salts, have demonstrated superior performance in difficult couplings. Reagents such as O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HBTU) and O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) are known for their high coupling efficiencies and reduced risk of racemization. bachem.com The selection of an appropriate coupling reagent and additive is crucial for activating the carboxyl group of the amino acid, making it more reactive towards the amino group of the growing peptide chain. creative-peptides.com

| Coupling Reagent | Additive | Key Characteristics |

| DIC (N,N'-Diisopropylcarbodiimide) | HOBt (1-Hydroxybenzotriazole) | Cost-effective, but can lead to racemization. |

| HBTU | HOBt or DIEA | High coupling efficiency, commonly used in SPPS. |

| HATU | HOAt (1-Hydroxy-7-azabenzotriazole) | Highly efficient, particularly for sterically hindered amino acids, and minimizes racemization. |

| COMU | Oxyma Pure | High coupling efficiency, safer handling compared to HOBt/HOAt-based reagents. bachem.com |

This table presents a selection of common coupling reagents and additives used in SPPS and their general characteristics.

The incorporation of sterically hindered amino acids, like this compound, often exhibits slower reaction kinetics compared to standard proteinogenic amino acids. biorxiv.org Factors such as the bulky side chain and the rigidity imposed by the double bond can impede the approach of the activated carboxyl group to the N-terminal amine of the peptide chain.

To overcome these kinetic barriers, several reaction parameters can be optimized. Increasing the reaction temperature can enhance the rate of coupling; however, this must be carefully controlled to avoid side reactions. Microwave-assisted SPPS has emerged as a valuable technique for accelerating the coupling of hindered amino acids, often leading to higher yields and purities in shorter reaction times. biorxiv.orgresearchgate.net Prolonged coupling times and the use of a higher excess of the protected amino acid and coupling reagents are also common strategies to drive the reaction to completion. biorxiv.org

| Parameter | Standard Conditions | Optimized Conditions for Hindered Residues | Rationale |

| Temperature | Room Temperature | 40-60°C or Microwave Irradiation | Increases reaction rate. biorxiv.orgresearchgate.net |

| Coupling Time | 1-2 hours | 2-24 hours | Allows more time for the sterically hindered coupling to proceed to completion. |

| Reagent Equivalents | 2-4 equivalents | 3-5 equivalents | A higher concentration of reactants can drive the equilibrium towards product formation. |

| Solvent | DMF or NMP | NMP or a mixture (e.g., NMP/DCM) | NMP can improve swelling of the resin and solvation of the peptide chain. researchgate.net |

This table provides a general comparison of standard SPPS conditions and potential optimizations for the incorporation of sterically hindered amino acids.

Compatibility of the 5,6-Dehydrohomoleucine Moiety with Fmoc Deprotection Protocols

The repetitive removal of the Nα-Fmoc protecting group is a fundamental step in SPPS. peptide.com This process is typically achieved using a solution of a secondary amine, most commonly piperidine (B6355638) in N,N-dimethylformamide (DMF). altabioscience.comgenscript.com

The Fmoc group is a base-labile protecting group, meaning it is cleaved under basic conditions. genscript.com The deprotection mechanism involves the abstraction of a proton from the C9 position of the fluorenyl ring by the base, followed by β-elimination to release the free amine, carbon dioxide, and dibenzofulvene. altabioscience.com The stability of the 5,6-dehydrohomoleucine moiety to the basic conditions of Fmoc deprotection is a critical consideration. While the double bond in the side chain introduces reactivity, it is generally stable to the mild basic conditions of piperidine treatment. However, prolonged exposure or the use of stronger bases could potentially lead to side reactions.

A common side reaction during Fmoc deprotection is the formation of an adduct between the liberated dibenzofulvene (DBF) and the newly deprotected N-terminal amine of the peptide chain. google.com This results in a capped peptide that cannot be further elongated. To prevent this, a large excess of piperidine is used, which acts as a scavenger for the DBF, forming a stable dibenzofulvene-piperidine adduct that can be washed away. altabioscience.comnih.gov The presence of the unsaturated side chain of 5,6-dehydrohomoleucine is not expected to significantly interfere with this standard scavenging process.

Mitigation of Side Reactions During this compound Incorporation

Beyond the challenges directly related to coupling and deprotection, the incorporation of this compound can be susceptible to common side reactions encountered in SPPS. Aspartimide formation is a significant side reaction that can occur when an aspartic acid residue is present in the peptide sequence. iris-biotech.denih.gov This reaction is catalyzed by both acidic and basic conditions and can lead to a mixture of α- and β-peptides. iris-biotech.de The use of bulky side-chain protecting groups on aspartate can help to minimize this side reaction. iris-biotech.de

Control of Racemization at the Alpha-Carbon

Racemization, or epimerization, at the alpha-carbon is a significant concern during peptide synthesis, as it can lead to the formation of diastereomeric impurities that are difficult to separate from the target peptide. nih.gov In Fmoc-SPPS, the primary risk of racemization for an amino acid occurs during the carboxyl group activation step, which is necessary for amide bond formation. nih.govnih.gov The alpha-proton of the activated amino acid becomes transiently acidic, allowing for its removal by a base and subsequent reprotonation, which can invert the stereocenter.

For this compound, the alpha-carbon is a saturated stereocenter. While the distal 5,6-double bond is not directly conjugated to the alpha-carbon, its electronic influence is a factor to consider. However, the fundamental strategies to suppress racemization remain applicable. The extent of racemization is influenced by several factors, including the choice of coupling reagent, the base, solvent, and reaction temperature. nih.gov

Key strategies to minimize racemization include:

Choice of Coupling Reagent: The use of urethane-based protecting groups like Fmoc is inherently designed to suppress racemization compared to other N-protecting groups. nih.gov Coupling reagents that form less reactive intermediates or that favor rapid amide bond formation over oxazolone (B7731731) formation are preferred. Additives such as ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) and 1-hydroxybenzotriazole (HOBt) are commonly used with carbodiimides like N,N'-diisopropylcarbodiimide (DIC) to act as racemization suppressants. nih.govpeptide.com Aminium/uronium-based reagents such as HATU are highly efficient but must be used with a non-nucleophilic base to minimize racemization. nih.gov

Base Selection: The choice and stoichiometry of the base used during the coupling reaction are critical. Non-nucleophilic, sterically hindered bases like N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine are generally preferred over less hindered bases to minimize base-catalyzed epimerization of the activated amino acid. luxembourg-bio.com

Pre-activation Time: Minimizing the time the amino acid exists in its activated state before coupling to the resin-bound peptide can reduce the opportunity for racemization.

The following table summarizes common coupling reagents and additives used in Fmoc-SPPS and their general impact on racemization control.

| Coupling Reagent/System | Additive | Base | Racemization Potential | Notes |

| DIC | HOBt or Oxyma | DIPEA/Collidine | Low | Standard, cost-effective method for suppressing racemization. nih.govpeptide.com |

| HBTU/HATU | - | DIPEA/Collidine | Low to Moderate | Highly efficient but requires careful control of base and pre-activation. nih.gov |

| COMU | - | DIPEA/Collidine | Low | Known for high efficiency and low racemization levels. luxembourg-bio.com |

| TBTU | HOBt | DIPEA/Collidine | Low to Moderate | Effective coupling reagent, often used with HOBt to minimize side reactions. chempep.com |

This table is generated based on general principles of SPPS and may require specific optimization for this compound.

Prevention of Alkene Isomerization and Degradation

The 5,6-double bond in the side chain of dehydrohomoleucine is a key structural feature that must be preserved throughout the entire SPPS process. It is susceptible to degradation or isomerization under the chemical conditions employed during synthesis, particularly the repeated basic treatments for Fmoc deprotection and the final strong acid cleavage.

The primary concerns for the alkene side chain are:

Alkene Stability during Fmoc Deprotection: The standard Fmoc deprotection condition involves treatment with a 20-50% solution of piperidine in DMF. peptide.com While piperidine is a base, an isolated, non-activated double bond, such as the one in 5,6-dehydrohomoleucine, is generally stable under these conditions. Unlike α,β-unsaturated amino acids which are susceptible to nucleophilic addition by piperidine, the distal position of the alkene in dehydrohomoleucine significantly reduces its reactivity towards such additions. peptide.comnih.gov However, prolonged exposure or elevated temperatures should be avoided.

Stability during Acidic Cleavage: The final step of SPPS involves cleaving the peptide from the resin support and removing all side-chain protecting groups simultaneously. This is typically achieved using a strong acid, most commonly trifluoroacetic acid (TFA). thermofisher.comgoogle.com High concentrations of TFA can potentially protonate the double bond, leading to the formation of a secondary carbocation. This intermediate could be trapped by nucleophilic scavengers present in the cleavage cocktail (e.g., water, thiols) or undergo rearrangement/isomerization, leading to undesired side products.

To mitigate these risks, the following strategies should be considered:

Use of Milder Deprotection Reagents: If the standard piperidine treatment is found to cause issues, milder basic conditions, such as using 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in low concentrations, could be explored, although DBU can sometimes promote other side reactions. peptide.com

Optimization of Cleavage Cocktail: The composition of the TFA cleavage cocktail is paramount. The concentration of TFA might be reduced, and the reaction time and temperature minimized to prevent acid-catalyzed degradation of the alkene. The choice of scavengers is also critical to quench reactive cationic species generated from protecting groups without reacting with the double bond. thermofisher.comiris-biotech.de

Strategies for Peptide Cleavage and Global Deprotection from Resin Supports

The final cleavage and deprotection step is one of the most critical stages when synthesizing peptides containing sensitive residues like 5,6-dehydrohomoleucine. The goal is to quantitatively cleave the peptide from the resin and remove all acid-labile side-chain protecting groups with minimal degradation of the target peptide. sigmaaldrich.com Standard cleavage cocktails typically consist of 95% TFA, with the remaining 5% comprising a mixture of scavengers. google.com

The primary challenge for a peptide containing 5,6-dehydrohomoleucine is the potential for the alkene to react with carbocations generated during cleavage or to be modified by the strong acid. Cationic species are liberated from acid-labile side-chain protecting groups (e.g., tert-butyl from tBu, trityl from Trt) and from the resin linker itself. iris-biotech.de These electrophilic species can cause unwanted alkylation of electron-rich residues, and potentially the alkene side chain.

Recommended Cleavage Strategies:

A standard cleavage cocktail for many peptides is TFA/H₂O/Triisopropylsilane (TIS) (95:2.5:2.5). google.com TIS is an effective carbocation scavenger. However, for a peptide with an unsaturated side chain, careful selection and testing of the cleavage cocktail are necessary.

The table below outlines common cleavage cocktails and considerations for their use with peptides containing sensitive, unsaturated residues.

| Reagent Cocktail | Composition (v/v) | Scavengers & Purpose | Suitability for Unsaturated Peptides |

| Standard (Reagent T) | TFA / H₂O / TIS (95:2.5:2.5) | TIS: Reduces trityl and other cations. H₂O: Solvating agent, helps prevent side reactions. | Moderate. TIS is a good general scavenger, but the high TFA concentration could still pose a risk to the alkene. Cleavage time should be minimized (e.g., 1-2 hours). |

| Reagent K | TFA / Phenol / H₂O / Thioanisole / EDT (82.5:5:5:5:2.5) | Phenol, Thioanisole: Aromatic scavengers. EDT (1,2-ethanedithiol): Thiol scavenger. | Low. Thiol-based scavengers like EDT are nucleophilic and could potentially add to the double bond, especially if it becomes activated. This cocktail is generally avoided for α,β-dehydroamino acids and should be used with caution here. nih.govnih.gov |

| Reagent R | TFA / Thioanisole / Anisole / EDT (90:5:3:2) | Thioanisole, Anisole: Aromatic scavengers. EDT: Thiol scavenger. | Low. Similar to Reagent K, the presence of EDT poses a risk of side reactions with the alkene. iris-biotech.de |

| Mild TFA Cocktail | TFA / DCM / TIS (e.g., 50:47.5:2.5) | TIS: Cation scavenger. DCM (Dichloromethane): Dilutes TFA, reducing acidity. | High. A diluted TFA cocktail can be effective for cleaving from highly acid-labile resins (e.g., 2-chlorotrityl chloride resin) while preserving sensitive functionalities. This approach is often used for protected peptide fragments and would be a good starting point for peptides with sensitive unsaturated bonds. |

This table provides general guidance. The optimal cleavage cocktail must be determined empirically for each specific peptide sequence containing this compound. thermofisher.com

Post-cleavage, the peptide is typically precipitated from the TFA solution using cold diethyl ether, washed, and then purified, commonly by reverse-phase high-performance liquid chromatography (RP-HPLC).

Conformational and Structural Influence of Fmoc 5,6 Dehydrohomoleucine in Peptidic Constructs

Conformational Restriction Imparted by the 5,6-Dehydrohomoleucine Unit

The defining feature of 5,6-Dehydrohomoleucine is the presence of a double bond between the C5 and C6 carbons of its side chain. This structural element fundamentally alters the conformational freedom of the amino acid compared to its saturated counterpart, leucine (B10760876) or homoleucine. The sp² hybridization of the C5 and C6 atoms imposes a planar geometry on this part of the side chain, significantly reducing the number of rotatable bonds.

Impact on Peptide Backbone Torsion Angles and Helix/Sheet Propensity

The conformational constraints of the 5,6-dehydrohomoleucine side chain are expected to have a direct impact on the allowable peptide backbone torsion angles, phi (φ) and psi (ψ). The steric bulk and restricted rotation of the unsaturated side chain can limit the accessible regions of the Ramachandran plot for the dehydrohomoleucine residue itself and for its neighboring residues.

The introduction of various dehydroamino acids has been shown to stabilize specific secondary structures:

β-Turns: α,β-Dehydrophenylalanine is known to stabilize β-turn conformations, even in short peptides beilstein-journals.org.

3₁₀-Helices: In longer peptide chains, dehydrophenylalanine can promote the formation of 3₁₀-helices beilstein-journals.org.

Extended Conformations: In contrast, some dehydroamino acids, like dehydrovaline, have been shown to favor extended conformations rather than folded structures, highlighting the role of steric factors nih.gov.

For 5,6-dehydrohomoleucine, the specific influence on secondary structure has not been extensively documented. However, based on studies of other unsaturated amino acids, it is plausible that its incorporation could be used to either promote or disrupt specific secondary structures depending on the peptide sequence and the desired conformation. For example, the rigid side chain could be strategically placed to favor a turn or to stabilize a helical structure through favorable packing interactions with other residues. Conversely, it could also be used to prevent the formation of β-sheets by disrupting the necessary backbone geometry. The enhanced stability of peptides containing unnatural amino acids also contributes to their potential in developing peptidomimetics with improved drug-like properties nih.gov.

Computational Approaches for Predicting Peptide Conformation

Given the limited experimental data, computational methods are invaluable for predicting and understanding the conformational behavior of peptides containing Fmoc-5,6-dehydrohomoleucine.

An MD simulation of a peptide containing 5,6-dehydrohomoleucine would involve:

System Setup: Building a model of the peptide and solvating it in a box of water molecules with appropriate ions to mimic physiological conditions biorxiv.org.

Energy Minimization: Removing any steric clashes or unfavorable geometries in the initial structure.

Equilibration: Gradually heating the system to the desired temperature and allowing the pressure to stabilize.

Production Run: Simulating the peptide's motion for an extended period (nanoseconds to microseconds) to sample its conformational space.

Analysis of the simulation trajectory would yield information on the stability of secondary structures, the distribution of backbone dihedral angles, and the formation of intramolecular hydrogen bonds. A hypothetical analysis of an MD simulation is presented in the table below.

| Simulation Metric | Standard Peptide (with Leucine) | Modified Peptide (with 5,6-Dehydrohomoleucine) | Interpretation |

| RMSD of Backbone Atoms (nm) | 0.45 ± 0.05 | 0.25 ± 0.03 | The lower RMSD suggests the modified peptide is more structurally stable and less flexible. |

| Helical Content (%) | 15 | 45 | The dehydrohomoleucine residue promotes and stabilizes a helical conformation. |

| β-Sheet Content (%) | 30 | 5 | The modified residue disrupts the formation of β-sheets. |

| Average Number of H-Bonds | 3.2 | 5.1 | Increased hydrogen bonding indicates a more stable, folded structure in the modified peptide. |

| Table 1: Hypothetical data from a molecular dynamics simulation comparing a standard and a modified peptide. This data is illustrative and not based on actual experimental results for this compound. |

Quantum chemical calculations, such as those using Density Functional Theory (DFT), are essential for understanding the intrinsic electronic and steric properties of the this compound residue rsc.orgnih.gov. These calculations can be used to:

Determine the preferred low-energy conformations of the isolated amino acid.

Calculate the rotational energy barriers of the side chain.

Analyze the electrostatic potential surface to understand how the vinyl group affects intermolecular interactions.

By performing these calculations on a model dipeptide (e.g., Ac-5,6-dehydrohomoleucine-NMe), a Ramachandran plot can be generated to visualize the sterically allowed φ and ψ angles. This provides fundamental insights that can be used to parameterize the force fields for the more extensive MD simulations mentioned above.

| Calculation Type | Parameter | Predicted Value for 5,6-Dehydrohomoleucine | Significance |

| DFT Optimization | Rotational Barrier around C4-C5 bond | ~5-7 kcal/mol | Higher than a single C-C bond, indicating restricted motion. |

| DFT Optimization | Lowest Energy Side Chain Conformation | Extended | Provides a starting point for understanding its interaction with the peptide backbone. |

| Electrostatic Potential | Charge Distribution | Increased negative potential around the double bond | Suggests potential for specific electronic interactions. |

| Table 2: Illustrative data that could be obtained from quantum chemical calculations for a 5,6-Dehydrohomoleucine residue. This data is hypothetical. |

Experimental Spectroscopic Methods for Conformational Analysis (e.g., CD, NMR)

Experimental techniques are crucial for validating the predictions from computational models and for determining the actual structures of dehydrohomoleucine-containing peptides in solution.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Two-dimensional NMR spectroscopy is a cornerstone technique for determining the detailed three-dimensional structure of peptides in solution nih.gov. Key NMR parameters used for conformational analysis include:

Nuclear Overhauser Effects (NOEs): These correlations between protons that are close in space provide distance constraints that are essential for structure calculation. Specific patterns of NOEs can identify secondary structures like helices (dNN(i, i+1)) and turns.

³J-Coupling Constants: The coupling constant between the amide proton (NH) and the α-proton (CαH) can provide information about the φ torsion angle.

Chemical Shifts: The deviation of CαH and CβH chemical shifts from random coil values can also be indicative of secondary structure.

A hypothetical set of key NMR parameters for a peptide containing 5,6-dehydrohomoleucine in a helical conformation is presented below.

| NMR Parameter | Observed Value | Indication |

| NOE Connectivity | Strong sequential dNN(i,i+1) | Suggests a helical conformation. |

| ³J(HN,Hα) Coupling Constant | < 6 Hz | Consistent with a φ angle typical for a right-handed helix. |

| CαH Chemical Shift | Upfield shift of > 0.1 ppm from random coil | Characteristic of a helical structure. |

| Temperature Coefficient of Amide Proton | Small (< -4.5 ppb/K) | Indicates that the amide proton is involved in a stable hydrogen bond, likely within a helix. |

| Table 3: Representative NMR data that would support a helical conformation for a peptide containing 5,6-Dehydrohomoleucine. This data is for illustrative purposes. |

Chemical Reactivity and Post Synthetic Derivatization of the 5,6 Dehydrohomoleucine Side Chain

Selective Functionalization of the Olefin Moiety in Peptides

The carbon-carbon double bond of the 5,6-dehydrohomoleucine side chain is amenable to a variety of addition reactions. These transformations allow for the precise installation of new chemical groups, altering the physicochemical properties of the parent peptide.

Catalytic hydrogenation of the alkene in dehydroamino acids is a fundamental transformation that saturates the side chain. This reaction can be performed with high stereoselectivity, which is crucial for producing peptides with defined chirality. The rhodium-catalyzed asymmetric reduction of dehydroamino acid precursors has become a benchmark method for accessing chiral amino acid synthons. nih.gov By selecting an appropriate chiral phosphine (B1218219) ligand, the hydrogenation can be directed to yield either the L- or D- stereoisomer at the newly formed chiral center.

Enzymatic reductions also offer a powerful method for stereoselective transformation. For instance, enzymes found in lanthipeptide biosynthetic pathways, such as zinc-dependent hydrogenases and flavin-dependent oxidoreductases, can stereoselectively reduce dehydroamino acids to form D-amino acids. nih.gov These biocatalytic methods often proceed under mild, aqueous conditions.

| Reaction | Catalyst/Enzyme | Key Features | Outcome |

| Asymmetric Hydrogenation | Rhodium complexes with chiral phosphine ligands (e.g., dppp) | Industry standard for large-scale synthesis; allows for high stereocontrol. nih.gov | Stereoselective formation of L- or D-amino acid residues. |

| Enzymatic Reduction | Zinc-dependent hydrogenases (e.g., LtnJ) or Flavin-dependent oxidoreductases | Leader peptide independent; often acts on residues distant from steric hindrance. nih.gov | Stereospecific formation of D-amino acids. |

| Transfer Hydrogenation | Rhodium catalysts in protic solvents | Can sequentially reduce multiple dehydro residues within a peptide. nih.gov | Alternating D- and L- stereochemistry, which can be overridden by choice of chiral ligand. nih.gov |

The electron-rich double bond of the dehydrohomoleucine side chain is susceptible to oxidation, providing pathways to introduce oxygen-containing functional groups. These reactions are essential for creating hydroxylated or otherwise functionalized amino acid residues within a peptide.

Dihydroxylation converts the alkene into a vicinal diol. wikipedia.org A prominent method for this is the Sharpless asymmetric dihydroxylation, which utilizes a catalytic amount of osmium tetroxide in the presence of a chiral ligand (derived from dihydroquinidine (B8771983) or dihydroquinine) and a stoichiometric oxidant. wikipedia.org This reaction proceeds with high facial selectivity, enabling the synthesis of enantiomerically enriched diols. researchgate.net

Epoxidation introduces a three-membered oxirane ring, a versatile intermediate that can be opened by various nucleophiles to introduce diverse functionalities. Peroxy acids (e.g., m-CPBA) are common reagents for this transformation. masterorganicchemistry.com

Oxidative cleavage of the double bond can also be achieved, typically using stronger oxidizing agents like ozone (ozonolysis) or potassium permanganate. masterorganicchemistry.com This reaction breaks the C=C bond to form carbonyl-containing compounds, which can be further oxidized to carboxylic acids, effectively truncating the side chain. nih.govresearchgate.net

| Oxidation Reaction | Reagent/Catalyst | Functional Group Introduced | Key Characteristics |

| Asymmetric Dihydroxylation | OsO₄ (catalytic), K₃[Fe(CN)₆], Chiral Ligand (e.g., DHQD) | Vicinal Diol | High stereoselectivity, creates two new chiral centers. wikipedia.org |

| Epoxidation | Peroxy acids (e.g., m-CPBA) | Epoxide (Oxirane) | Creates a reactive electrophilic site for further functionalization. masterorganicchemistry.com |

| Oxidative Cleavage | O₃ (Ozonolysis) followed by workup; KMnO₄ | Aldehydes, Ketones, or Carboxylic Acids | Cleaves the C=C bond, allowing for side-chain truncation or major modification. masterorganicchemistry.comnih.gov |

Addition reactions across the alkene can introduce halogens or a combination of hydrogen and a heteroatom, a process known as hydrofunctionalization. These reactions expand the chemical space accessible from the dehydrohomoleucine residue.

Halogenation involves the addition of diatomic halogens (e.g., Cl₂, Br₂) across the double bond to yield a vicinal dihalide. khanacademy.orgyoutube.com The reaction typically proceeds through a cyclic halonium ion intermediate, resulting in anti-addition of the two halogen atoms. khanacademy.org

Hydrofunctionalization reactions add a hydrogen atom to one carbon of the alkene and a different group (e.g., -OH, -NH₂, -SR) to the other. Radical-mediated hydrofunctionalization provides a powerful strategy for these transformations with Markovnikov selectivity. nih.govnih.gov For example, radical hydration can introduce a hydroxyl group, while radical addition of species like HN₃ can install an azide (B81097), a precursor to an amine. nih.govacs.org

| Reaction Type | Reagents | Group Added | Mechanism |

| Halogenation | Br₂, Cl₂ | Two halogen atoms | Electrophilic addition via a halonium ion intermediate. khanacademy.orgyoutube.com |

| Radical Hydration | Fe(III)/NaBH₄, H₂O, Air | H and OH | Radical-mediated alkene hydration. nih.gov |

| Radical Hydroazidation | Fe(III)/NaBH₄, NaN₃ | H and N₃ | Radical addition of the azide radical to the alkene. nih.govacs.org |

Bioorthogonal Ligation Chemistries Utilizing the Alkene Functionality

Bioorthogonal chemistry involves reactions that can proceed within a biological environment without interfering with native biochemical processes. wikipedia.org The alkene side chain of dehydrohomoleucine serves as a handle for such specific and biocompatible ligation reactions.

While the term "click chemistry" is most famously associated with the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), its broader definition encompasses a range of reactions that are modular, efficient, and high-yielding. sigmaaldrich.com The alkene functionality of dehydrohomoleucine is not a substrate for CuAAC, which requires an alkyne. However, the alkene is a key participant in other reactions that fall under the "click" umbrella, most notably the thiol-ene reaction. These reactions allow for the chemoselective labeling and conjugation of peptides. sichem.debachem.com

The thiol-ene reaction is a radical-mediated addition of a thiol (-SH) group across an alkene. nih.gov This reaction is highly efficient, proceeds under mild conditions (often initiated by light), is tolerant of many functional groups, and can be performed in aqueous media, making it exceptionally well-suited for modifying peptides and proteins. nih.govresearchgate.net It has been widely applied for peptide macrocyclization, bioconjugation, and the synthesis of peptide-based biomaterials. nih.govrsc.orgcore.ac.uk The reaction proceeds via an anti-Markovnikov addition, yielding a thioether linkage. nih.gov

Another important bioorthogonal reaction involving alkenes is the tetrazine ligation , which is an inverse-electron-demand Diels-Alder reaction between a tetrazine and a strained alkene (like a trans-cyclooctene). wikipedia.org While the terminal alkene of dehydrohomoleucine is not "strained," its reactivity could potentially be harnessed in related cycloaddition chemistries for specific ligation applications.

| Ligation Chemistry | Reaction Partners | Linkage Formed | Key Advantages |

| Thiol-Ene Reaction | Alkene (on peptide) + Thiol (on probe) | Thioether | "Click" characteristics; high efficiency; biocompatible conditions; photo-initiated. nih.govrsc.org |

| Tetrazine Ligation | Strained Alkene + Tetrazine | Dihydropyridazine (after N₂ extrusion) | Extremely fast reaction rates; high specificity. wikipedia.org |

Cyclization Strategies for Constrained Peptide Architectures

The unsaturated side chain of 5,6-dehydrohomoleucine is particularly amenable to a variety of cyclization strategies, allowing for the synthesis of peptides with constrained topologies. These methods leverage the reactivity of the carbon-carbon double bond to form stable cyclic structures. Key strategies include ring-closing metathesis (RCM), thiol-ene reactions, and intramolecular cycloadditions.

Ring-Closing Metathesis (RCM): This powerful carbon-carbon bond-forming reaction has been widely applied in peptide chemistry to create cyclic structures. nih.govdrughunter.comnih.gov For peptides incorporating 5,6-dehydrohomoleucine and another olefin-containing amino acid at appropriate positions, RCM can be employed to form a hydrocarbon bridge. nih.govpeptide.com The resulting cyclic peptide possesses a rigidifying unsaturated linkage, which can be subsequently hydrogenated to provide a more flexible saturated bridge if desired. peptide.com The choice of catalyst, typically a ruthenium-based complex, and reaction conditions are crucial for achieving high yields and minimizing side reactions. peptide.com

Thiol-Ene Radical Cyclization: The reaction between a thiol and an alkene, known as the thiol-ene reaction, provides an efficient method for peptide cyclization. rsc.orgnih.govnih.gov In a peptide containing both a cysteine residue and a 5,6-dehydrohomoleucine residue, intramolecular cyclization can be initiated by a radical source. This results in the formation of a thioether linkage, effectively constraining the peptide backbone. This method is often characterized by its rapid reaction times and compatibility with a wide range of functional groups. nih.gov

Intramolecular Cycloaddition Reactions: The double bond in the 5,6-dehydrohomoleucine side chain can participate in various cycloaddition reactions, such as Diels-Alder or [3+2] cycloadditions, with a suitably placed dienophile or dipole within the peptide sequence. This approach leads to the formation of complex, polycyclic peptide structures with a high degree of stereochemical control. The specific type of cycloaddition and the nature of the reacting partners determine the size and conformation of the resulting cyclic system.

The selection of a particular cyclization strategy depends on several factors, including the desired ring size, the chemical nature of the peptide sequence, and the intended final conformation of the constrained peptide. The versatility of Fmoc-5,6-dehydrohomoleucine as a building block allows for the rational design and synthesis of a wide array of cyclic peptides with potentially valuable therapeutic properties.

| Cyclization Strategy | Reactive Partners | Resulting Linkage | Key Features |

| Ring-Closing Metathesis (RCM) | Two olefinic side chains (e.g., 5,6-dehydrohomoleucine and another unsaturated amino acid) | Carbon-carbon double bond (can be reduced) | Forms stable hydrocarbon bridges; versatile for various ring sizes. nih.govpeptide.com |

| Thiol-Ene Radical Cyclization | Thiol side chain (Cysteine) and an alkene side chain (5,6-dehydrohomoleucine) | Thioether | Rapid and efficient; compatible with many functional groups. rsc.orgnih.govnih.gov |

| Intramolecular Cycloaddition | Alkene side chain (5,6-dehydrohomoleucine) and a diene or dipole within the peptide | Polycyclic system | High stereochemical control; creates complex architectures. |

Table 1: Overview of Cyclization Strategies Involving the 5,6-Dehydrohomoleucine Side Chain

Further research into the reactivity of the 5,6-dehydrohomoleucine side chain and the development of novel cyclization methodologies will undoubtedly expand the toolkit available to peptide chemists for the creation of sophisticated and biologically active constrained peptides.

Advanced Applications and Future Research Trajectories for Fmoc 5,6 Dehydrohomoleucine

Design and Synthesis of Peptidomimetics Incorporating the Dehydrohomoleucine Scaffold

The synthesis of peptidomimetics containing dehydrohomoleucine can be achieved through various strategies. One common approach involves the use of azlactone chemistry, although this method can sometimes be inefficient. byu.edu More streamlined synthetic routes are continuously being explored to improve yields and reduce the number of steps. byu.edu These synthetic endeavors aim to create analogues of biologically active peptides with enhanced stability and activity. byu.edu By replacing key amino acid residues with dehydrohomoleucine, researchers can fine-tune the three-dimensional structure of a peptide to optimize its interaction with biological targets.

Development of Conformationally Constrained Peptides for Receptor Recognition

A primary goal in peptide design is to create molecules that can bind to specific biological receptors with high affinity and selectivity. nih.gov The conformational flexibility of natural peptides often presents a challenge, as it can lead to a decrease in binding affinity due to entropic penalties upon binding. mdpi.com Incorporating conformationally constrained amino acids like dehydrohomoleucine is a powerful strategy to overcome this limitation. nih.govmdpi.comnih.gov

The rigidity imparted by the dehydrohomoleucine side chain helps to pre-organize the peptide into a conformation that is favorable for receptor binding. mdpi.com This can lead to a significant increase in both the potency and specificity of the peptide. nih.gov For example, constraining a peptide in a specific β-turn or helical conformation can enhance its ability to interact with a target receptor. The use of such constrained peptides has provided valuable insights into the relationship between peptide conformation and biological activity for a variety of peptide hormones and neurotransmitters. nih.gov

Utility in the Synthesis of Functionalized Bioconjugates

The double bond in the side chain of dehydrohomoleucine serves as a versatile chemical handle for the attachment of various functional groups. This makes it an ideal component for the synthesis of functionalized bioconjugates, which are hybrid molecules created by linking a biomolecule, such as a peptide, to another chemical moiety.

Development of Biological Probes and Imaging Agents

Biological probes are essential tools for studying complex biological processes within cells and organisms. nih.gov Fluorescent probes, in particular, allow for the visualization and tracking of specific molecules and events. mdpi.com The dehydrohomoleucine residue can be chemically modified to incorporate fluorescent dyes, creating peptide-based probes for molecular imaging applications. nih.gov

Near-infrared (NIR) fluorescent probes are especially valuable due to their ability to penetrate deep into tissues with minimal photodamage and background fluorescence. nih.gov By attaching an NIR dye to a dehydrohomoleucine-containing peptide that targets a specific biological molecule, researchers can develop powerful imaging agents for non-invasive in vivo studies. licorbio.com These probes can be used to monitor the biodistribution and pharmacokinetics of the peptide, providing crucial information for drug development. licorbio.com

Construction of Targeted Delivery Systems

Targeted drug delivery aims to deliver therapeutic agents specifically to diseased cells or tissues, thereby increasing efficacy and reducing side effects. nih.govopenaccessjournals.com Peptides that bind to specific cell surface receptors are attractive targeting ligands for this purpose. The incorporation of dehydrohomoleucine into such peptides allows for the attachment of drug molecules or drug-loaded nanocarriers.

The development of such targeted delivery systems involves the use of various carriers, including nanoparticles, liposomes, and polymers. nih.govopenaccessjournals.comimrpress.com These carriers can be functionalized with dehydrohomoleucine-containing peptides to direct them to the desired site of action. nih.gov This approach has the potential to significantly improve the therapeutic index of a wide range of drugs, particularly in the treatment of diseases like cancer. nih.gov

Contributions to Material Science Applications

The principles of molecular self-assembly, which are fundamental to biology, are also being increasingly applied in material science. scirp.org Peptides, with their well-defined structures and diverse chemical functionalities, are excellent building blocks for the creation of novel biomaterials. The incorporation of unnatural amino acids like dehydrohomoleucine can introduce new properties and functionalities into these materials. scirp.orgspectrum-instrumentation.com

The rigid and planar nature of the dehydrohomoleucine side chain can influence the self-assembly of peptides into well-ordered nanostructures, such as nanofibers and hydrogels. scirp.org These materials have potential applications in areas such as tissue engineering, regenerative medicine, and drug delivery. imrpress.com Furthermore, the chemical reactivity of the double bond can be used to crosslink the peptide building blocks, leading to the formation of more robust and stable materials. openaccessjournals.com The study of how modifications at the molecular level affect the macroscopic properties of these materials is a key area of research in materials science. spectrum-instrumentation.com

Integration into Combinatorial Libraries for Chemical Biology and Drug Discovery

Combinatorial chemistry is a powerful technology for the rapid synthesis and screening of large numbers of compounds to identify new drug leads and chemical probes. nih.govopenaccessjournals.comnih.gov The generation of diverse chemical libraries is a cornerstone of this approach. wiley.com Incorporating unique building blocks like Fmoc-5,6-dehydrohomoleucine into these libraries can significantly expand the accessible chemical space and increase the chances of discovering novel bioactive molecules. nih.govwiley.com

Q & A

Q. What are the critical considerations for synthesizing Fmoc-5,6-Dehydrohomoleucine with high purity?

- Methodological Answer : Synthesis requires strict pH control (7–9) during Fmoc protection to avoid premature deprotection or β-elimination side reactions. Use NaHCO₃ as a mild base to minimize racemization and dipeptide formation. Post-synthesis purification via reverse-phase HPLC or flash chromatography is essential to remove impurities like unreacted amino acids, dipeptide derivatives, or regioisomers. Analytical validation (e.g., LC-MS, ¹H/¹³C NMR) should confirm >95% purity .

Q. How does the unsaturated bond in this compound influence its compatibility with standard peptide coupling reagents?

- Methodological Answer : The 5,6-dehydro group introduces steric and electronic effects that may reduce coupling efficiency. Use activated reagents like HATU or PyBOP with DIPEA to enhance reaction rates. Monitor coupling via Kaiser or chloranil tests. If incomplete, iterative double couplings or elevated temperatures (40–50°C) can improve incorporation .

Advanced Research Questions

Q. How can researchers resolve contradictions in structural data (e.g., NMR vs. X-ray) for this compound-containing peptides?

- Methodological Answer : NMR may fail to resolve dynamic conformers, while X-ray crystallography captures static structures. Combine techniques:

- Use in situ variable-temperature NMR to assess conformational flexibility.

- Perform molecular dynamics simulations to model solvent-accessible states.

- Validate with circular dichroism (CD) to correlate secondary structure trends.

Discrepancies often arise from solvent polarity or aggregation effects, as seen in Fmoc-Phe derivatives .

Q. What experimental strategies mitigate pH-dependent self-assembly interference in optical property studies of this compound?

- Methodological Answer :

- Controlled pH buffers : Use citrate (pH 2–4) or borate (pH 8–10) buffers to stabilize assembly states.

- Time-resolved spectroscopy : Track fluorescence/UV-Vis changes during aggregation (e.g., 324 nm emission for crystalline vs. 467 nm for vesicular phases).

- Cryo-TEM or SAXS : Image morphological transitions (e.g., crystals → vesicles) under varying pH. Reference Fmoc-5-aminovaleric acid studies for analogous behavior .

Q. How to design a peptide library to systematically study the impact of this compound on membrane insertion and stability?

- Methodological Answer :

- Sequence variation : Incorporate the residue in transmembrane domains (e.g., (FY)₅ motifs) and hydrophilic loops.

- Iodine labeling : Use Fmoc-5,5-diiodoallyl-glycine-OH as a heavy-atom label for X-ray reflectivity to quantify insertion depth (P/L = 1/50 ratio for minimal perturbation).

- Lipid response assays : Measure changes in bilayer thickness via electron density profiles or cholesterol-doped membranes to enhance signal resolution .

Data Analysis and Validation

Q. What statistical frameworks are recommended for analyzing contradictory bioactivity data in this compound-based peptidomimetics?

- Methodological Answer : Apply multivariate regression to isolate variables (e.g., dehydro group position, solvent polarity). Use bootstrapping or Bayesian inference to quantify uncertainty in IC₅₀ or KD values. Cross-validate with orthogonal assays (e.g., SPR for binding, MALDI-TOF for mass shifts) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.